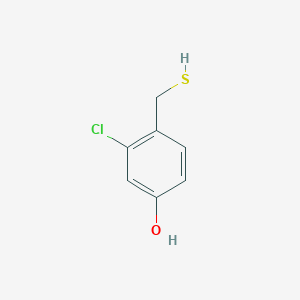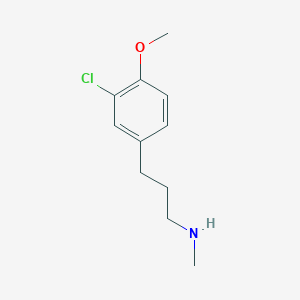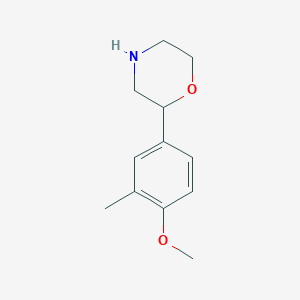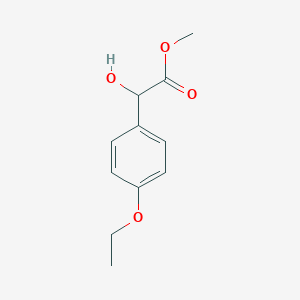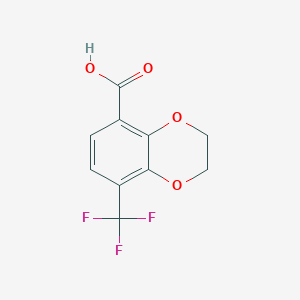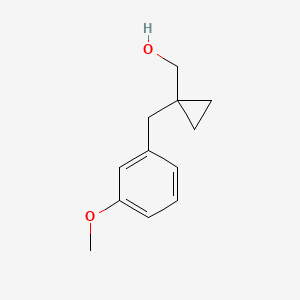
(1-(3-Methoxybenzyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3-Methoxybenzyl)cyclopropyl)methanol: is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol This compound features a cyclopropyl group attached to a methanol moiety, with a 3-methoxybenzyl substituent on the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Methoxybenzyl)cyclopropyl)methanol typically involves the reaction of 3-methoxybenzyl chloride with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-(3-Methoxybenzyl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: NBS
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Cyclopropylmethanol derivatives
Substitution: Brominated derivatives
Scientific Research Applications
Chemistry: (1-(3-Methoxybenzyl)cyclopropyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel molecules .
Biology: In biological research, this compound can be used as a probe to study the interactions of cyclopropyl-containing molecules with biological targets. Its methoxybenzyl group can enhance the compound’s affinity for certain enzymes or receptors .
Medicine: The compound’s structure can be modified to create analogs with improved pharmacological properties .
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of specialty chemicals, agrochemicals, and materials .
Mechanism of Action
The mechanism of action of (1-(3-Methoxybenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The methoxybenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
- (1-(3-Methoxyphenyl)cyclopropyl)methanol
- (1-(3-Methoxybenzyl)cyclopropyl)ethanol
- (1-(3-Methoxybenzyl)cyclopropyl)amine
Comparison: Compared to similar compounds, (1-(3-Methoxybenzyl)cyclopropyl)methanol is unique due to its specific substitution pattern and the presence of both a cyclopropyl and methoxybenzyl group. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
[1-[(3-methoxyphenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C12H16O2/c1-14-11-4-2-3-10(7-11)8-12(9-13)5-6-12/h2-4,7,13H,5-6,8-9H2,1H3 |
InChI Key |
UEGBKMXMFJCXGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


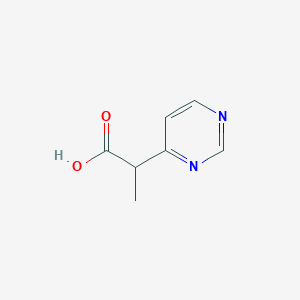
amine](/img/structure/B13594379.png)
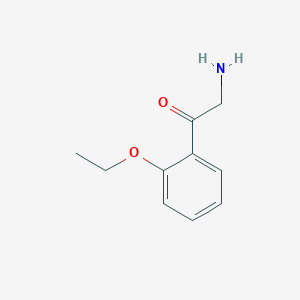
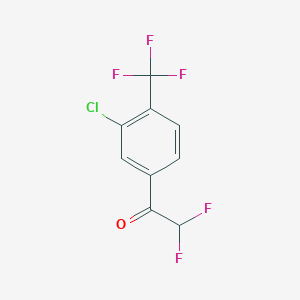
![rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13594400.png)
![6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylicacid](/img/structure/B13594406.png)

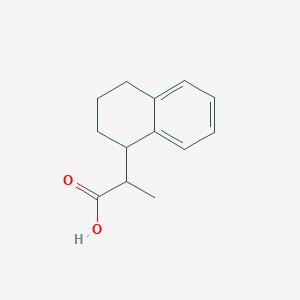
![4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile](/img/structure/B13594428.png)
